molecular formula C13H22O4 B14193116 tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate CAS No. 918131-52-9

tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

Cat. No.: B14193116
CAS No.: 918131-52-9
M. Wt: 242.31 g/mol
InChI Key: GDYXFCNNMQCUGG-ZDUSSCGKSA-N
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Description

Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of acid chlorides and tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the keto group.

    Tert-butyl methyl ether: Contains a tert-butyl group but differs in functional groups.

    Tert-butyl chloride: Contains a tert-butyl group but is a halide.

Uniqueness

Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both the keto and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

918131-52-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

InChI

InChI=1S/C13H22O4/c1-9(14)7-8-13(6,10(2)15)11(16)17-12(3,4)5/h7-8H2,1-6H3/t13-/m0/s1

InChI Key

GDYXFCNNMQCUGG-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)CC[C@@](C)(C(=O)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CCC(C)(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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